
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is an intriguing organic compound with diverse applications in chemistry, biology, medicine, and industry Its molecular structure combines a furan ring, a pyrazole moiety, and a phenoxy group, which endows it with unique chemical properties and reactivity patterns
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves multi-step organic reactions. A typical synthetic route may begin with the preparation of 4-(furan-3-yl)-1H-pyrazole, which can be synthesized through cyclization reactions involving furanyl aldehyde and hydrazine derivatives. Subsequently, the intermediate pyrazole is subjected to alkylation with ethylene oxide to introduce the 2-(pyrazol-1-yl)ethyl moiety.
The resulting intermediate undergoes amidation with 2-phenoxypropanoic acid under conditions like the use of a coupling agent such as EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The final product is purified by recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions for scale-up, including reaction temperature, solvent choice, and catalyst selection. Techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the product while ensuring reproducibility and safety.
化学反応の分析
Types of Reactions
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can participate in various chemical reactions, including:
Oxidation: Oxidative cleavage of the furan ring or pyrazole modifications.
Reduction: Reduction of the amide group to yield amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenoxy or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan or pyrazole rings.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenoxy or pyrazole derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing novel compounds with potential pharmaceutical activity.
Biology: Investigated for its potential as a bioactive molecule targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in materials science for developing advanced polymers and catalysts.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through its functional groups (furan, pyrazole, and phenoxy). These interactions can modulate biochemical pathways, leading to desired therapeutic or biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it could act as an agonist/antagonist at receptor sites, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Structural isomer with the furan ring at a different position.
N-(2-(4-(Thiophene-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Contains a thiophene ring instead of a furan ring.
N-(2-(4-(Pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide stands out due to the specific positioning of the furan ring, which may influence its electronic properties and reactivity. Its unique combination of functional groups can offer distinct advantages in binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and pharmacology research.
This detailed exploration of this compound provides insights into its synthesis, reactivity, and applications, highlighting its importance in scientific and industrial domains.
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)19-8-9-21-12-16(11-20-21)15-7-10-23-13-15/h2-7,10-14H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGSQDOOOGRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=COC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
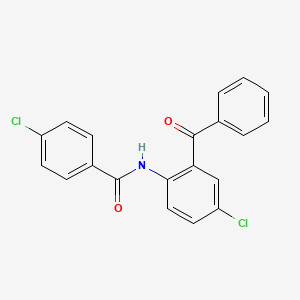
![N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2946298.png)
![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)
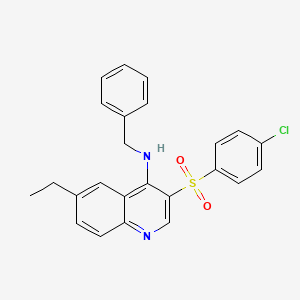
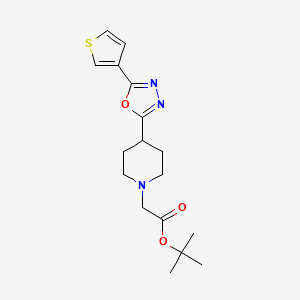
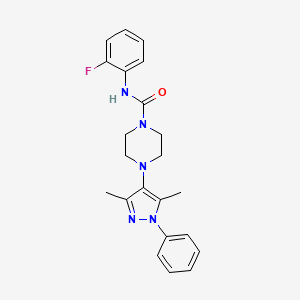
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)
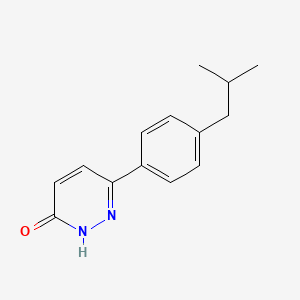
![3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2946311.png)

![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)
![3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2946317.png)
